molecular formula C13H19ClN2O3 B7812658 (2,6-Dimethoxyphenyl)-piperazin-1-ylmethanone;hydrochloride CAS No. 1197232-94-2

(2,6-Dimethoxyphenyl)-piperazin-1-ylmethanone;hydrochloride

Cat. No.: B7812658
CAS No.: 1197232-94-2
M. Wt: 286.75 g/mol
InChI Key: IBTYXMIVTMFEMO-UHFFFAOYSA-N
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Description

(2,6-Dimethoxyphenyl)-piperazin-1-ylmethanone;hydrochloride is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a piperazine ring attached to a methanone group, which is further substituted with a 2,6-dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-Dimethoxyphenyl)-piperazin-1-ylmethanone;hydrochloride typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Attachment of the Methanone Group: The methanone group is introduced via acylation reactions, often using acyl chlorides or anhydrides.

    Substitution with 2,6-Dimethoxyphenyl Group: The final step involves the substitution of the piperazine ring with the 2,6-dimethoxyphenyl group, which can be achieved through nucleophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.

    Catalysts: Use of catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Advanced purification methods such as recrystallization and chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

(2,6-Dimethoxyphenyl)-piperazin-1-ylmethanone;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the methanone group to alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic ring or the piperazine ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkoxides, amines, thiols.

Major Products Formed

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Alcohols, amines.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2,6-Dimethoxyphenyl)-piperazin-1-ylmethanone;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2,6-Dimethoxyphenyl)-piperazin-1-ylmethanone;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects through:

    Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.

    Receptor Binding: Interacting with receptors on cell surfaces, leading to changes in cellular signaling pathways.

    Pathways Involved: Various biochemical pathways, including those related to inflammation and pain modulation.

Comparison with Similar Compounds

Similar Compounds

    (2,6-Dimethoxyphenyl)-piperazin-1-ylmethanone: Lacks the hydrochloride group, which may affect its solubility and bioavailability.

    (2,6-Dimethoxyphenyl)-piperazin-1-ylmethanol: Contains an alcohol group instead of a methanone group, leading to different chemical properties and reactivity.

    (2,6-Dimethoxyphenyl)-piperazin-1-ylmethane: Lacks the carbonyl group, resulting in different chemical behavior.

Uniqueness

(2,6-Dimethoxyphenyl)-piperazin-1-ylmethanone;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the hydrochloride group enhances its solubility in aqueous solutions, making it more suitable for biological studies and potential therapeutic applications.

Properties

IUPAC Name

(2,6-dimethoxyphenyl)-piperazin-1-ylmethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3.ClH/c1-17-10-4-3-5-11(18-2)12(10)13(16)15-8-6-14-7-9-15;/h3-5,14H,6-9H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBTYXMIVTMFEMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)N2CCNCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1197232-94-2
Record name Methanone, (2,6-dimethoxyphenyl)-1-piperazinyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1197232-94-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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